molecular formula C17H21F2N3 B10931965 N-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

N-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

Cat. No.: B10931965
M. Wt: 305.37 g/mol
InChI Key: MHCLJKWIVIYDIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE is a synthetic organic compound characterized by the presence of a difluoromethyl group and a pyrimidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE typically involves the introduction of the difluoromethyl group onto a pyrimidinyl ring. One common method is the late-stage difluoromethylation, which can be achieved using various difluoromethylation reagents. The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoromethyl group to the desired position on the pyrimidinyl ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and cost-effective reagents and catalysts. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups onto the pyrimidinyl ring .

Scientific Research Applications

N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other difluoromethylated pyrimidinyl derivatives, such as:

  • N-BUTYL-N-[4-(TRIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE
  • N-BUTYL-N-[4-(FLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE

Uniqueness

N-BUTYL-N-[4-(DIFLUOROMETHYL)-6-(3,4-DIMETHYLPHENYL)-2-PYRIMIDINYL]AMINE is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C17H21F2N3

Molecular Weight

305.37 g/mol

IUPAC Name

N-butyl-4-(difluoromethyl)-6-(3,4-dimethylphenyl)pyrimidin-2-amine

InChI

InChI=1S/C17H21F2N3/c1-4-5-8-20-17-21-14(10-15(22-17)16(18)19)13-7-6-11(2)12(3)9-13/h6-7,9-10,16H,4-5,8H2,1-3H3,(H,20,21,22)

InChI Key

MHCLJKWIVIYDIT-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=CC(=N1)C(F)F)C2=CC(=C(C=C2)C)C

Origin of Product

United States

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